molecular formula C9H12O B13430598 2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)- CAS No. 188567-99-9

2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-

Cat. No.: B13430598
CAS No.: 188567-99-9
M. Wt: 136.19 g/mol
InChI Key: KSEXSUIUOJGHPX-MRVPVSSYSA-N
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Description

®-5-(Prop-1-en-2-yl)cyclohex-2-enone: is an organic compound characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as 5-(prop-1-en-2-yl)cyclohex-2-enone, using a chiral catalyst. This method ensures the formation of the desired enantiomer with high enantiomeric excess.

Another method involves the Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the prop-1-en-2-yl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone may involve large-scale asymmetric hydrogenation processes using chiral catalysts. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5-(Prop-1-en-2-yl)cyclohex-2-enone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

®-5-(Prop-1-en-2-yl)cyclohex-2-enone: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

®-5-(Prop-1-en-2-yl)cyclohex-2-enone: can be compared with other similar compounds, such as:

    (S)-5-(Prop-1-en-2-yl)cyclohex-2-enone: The enantiomer of the compound, which may have different biological activities and properties.

    Cyclohex-2-enone: A simpler analog without the prop-1-en-2-yl group, used in various organic synthesis applications.

    5-Methylcyclohex-2-enone: A structurally similar compound with a methyl group instead of the prop-1-en-2-yl group, used in different chemical reactions.

The uniqueness of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone lies in its specific structural features and the resulting properties, which make it valuable for various applications in research and industry.

Properties

CAS No.

188567-99-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1

InChI Key

KSEXSUIUOJGHPX-MRVPVSSYSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC=CC(=O)C1

Canonical SMILES

CC(=C)C1CC=CC(=O)C1

Origin of Product

United States

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